Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a pyridine ring substituted with an ethylsulfonyl group and an ethyl acetate moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate typically involves the esterification of 5-ethylsulfonylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 5-ethylsulfonylpyridine-2-carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 5-ethylsulfonylpyridine-2-carboxylic acid and ethanol.
Reduction: 5-ethylsulfonylpyridine-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl 2-(5-ethylsulfonylpyridin-2-yl)acetate: A similar ester with a methyl group instead of an ethyl group.
5-ethylsulfonylpyridine-2-carboxylic acid: The carboxylic acid precursor to the ester.
Uniqueness
This compound is unique due to the presence of both the ethylsulfonyl and ethyl acetate groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 2-(5-ethylsulfonylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)7-9-5-6-10(8-12-9)17(14,15)4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
YWFYZJBYKBCITL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.